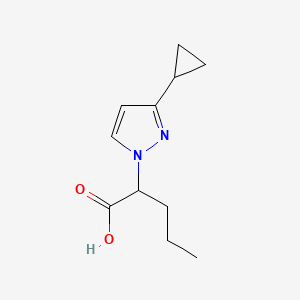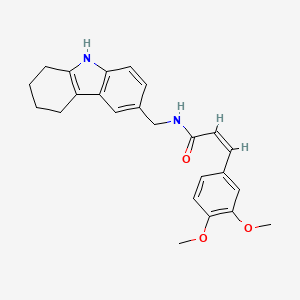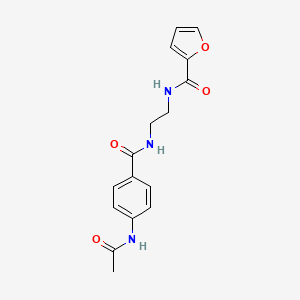![molecular formula C13H16ClNO B2583637 2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide CAS No. 2411259-89-5](/img/structure/B2583637.png)
2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group attached to an acetamide moiety, which is further connected to an indane structure The indane structure is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-5-ylamine.
Chlorination: The amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group and acetamide moiety allow the compound to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
5-Chloro-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of an acetamide, leading to different reactivity and applications.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Features a ketone group, which affects its chemical behavior compared to the acetamide compound.
Uniqueness
2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide is unique due to the presence of both a chloro group and an acetamide moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9(15-13(16)8-14)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMCCGOGRUALSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2583556.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2583558.png)
![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2583562.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2583564.png)

![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2583567.png)

![6-(morpholin-4-yl)-N2-phenyl-N4-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2583569.png)

![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2583574.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2583577.png)
